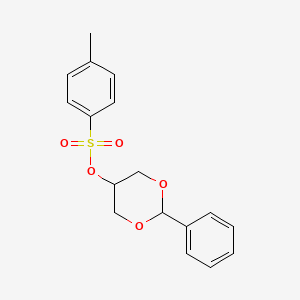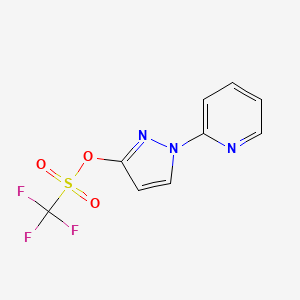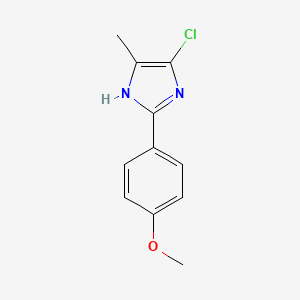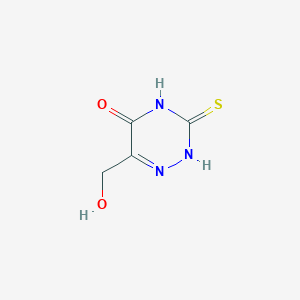![molecular formula C16H19N3O2 B8580957 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide](/img/structure/B8580957.png)
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide
Overview
Description
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a nicotinamide moiety linked to a phenoxy group substituted with an amino-methyl-propyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide typically involves multiple steps. One common method includes the coupling of 4-(2-amino-2-methylpropyl)phenol with nicotinic acid derivatives under specific reaction conditions. The reaction often requires the use of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of dry dichloromethane (DCM) and lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds.
Scientific Research Applications
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: A related compound with similar structural features.
Pemafibrate: Another compound with a similar mechanism of action, used in clinical research.
Uniqueness
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a nicotinamide moiety with a substituted phenoxy group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O2 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,18)9-11-3-6-13(7-4-11)21-14-8-5-12(10-19-14)15(17)20/h3-8,10H,9,18H2,1-2H3,(H2,17,20) |
InChI Key |
VVXNKQVAWUDICR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[1,3]dioxol-4-yl)-1-methylethanol](/img/structure/B8580886.png)





![4-[1-(4-iodophenyl)-1,2-dimethylpropyl]Phenol](/img/structure/B8580930.png)





